molecular formula C23H21N3O B3829641 N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide CAS No. 13393-39-0

N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

Cat. No.: B3829641
CAS No.: 13393-39-0
M. Wt: 355.4 g/mol
InChI Key: DWGQJSSCAHGCJB-UHFFFAOYSA-N
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Description

N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide typically involves the reaction of 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid with aniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylic acid
  • N,1-Diphenyl-4,5-dihydro-1H-benzothiepino[5,4-c]pyrazole-3-carboxamide

Uniqueness

N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyrazole ring and phenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(2,3-diphenyl-3,4-dihydropyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O/c1-17(27)24-20-14-12-18(13-15-20)22-16-23(19-8-4-2-5-9-19)26(25-22)21-10-6-3-7-11-21/h2-15,23H,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGQJSSCAHGCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20391124
Record name Acetamide, N-[4-(4,5-dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49647539
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13393-39-0
Record name Acetamide, N-[4-(4,5-dihydro-1,5-diphenyl-1H-pyrazol-3-yl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20391124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
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N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
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N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
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N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
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N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
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N-(4-(1,5-Diphenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide

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